Ipodate Demonstrates 50% Greater In Vitro Potency Than Iopanoic Acid as a Deiodinase Inhibitor
Ipodate (Oragrafin) and iopanoic acid (Telepaque) are both oral cholecystographic agents with anti-thyroidal properties. In vitro studies directly comparing the two compounds found ipodate to be 50% more potent than iopanoic acid as an inhibitor of iodothyronine deiodinases [1]. This potency difference is critical for research applications where precise modulation of T4-to-T3 conversion is required.
| Evidence Dimension | In vitro deiodinase inhibitory potency |
|---|---|
| Target Compound Data | Ipodate: 50% more potent than iopanoic acid |
| Comparator Or Baseline | Iopanoic acid (baseline reference) |
| Quantified Difference | Ipodate is 1.5× more potent |
| Conditions | In vitro studies by Chopra (1978); specific assay details referenced in review article |
Why This Matters
For researchers studying deiodinase inhibition, ipodate provides a steeper dose-response curve, enabling lower doses to achieve equivalent T3 suppression or allowing more robust inhibition at standard doses compared to iopanoic acid.
- [1] Tyer NM, Martinez DS. Review of Oral Cholecystographic Agents for the Management of Hyperthyroidism. Endocrine Practice. 2014. In vitro studies by Chopra in 1978 found ipodate to be 50% more potent that iopanoic acid (6). View Source
